ERα-Selective Binding Profile: Lower Ki for ERα (250 nM) Versus ERβ (750 nM)
In competitive binding assays using human recombinant ERα and ERβ, ormeloxifene demonstrates ERα-preferential binding with a Ki of 250 nM for ERα versus 750 nM for ERβ, corresponding to an approximately 3-fold higher affinity for the alpha subtype [1]. Relative binding affinity (RBA) values at a single concentration showed 8.8% binding to ERα compared to only 3% to ERβ, confirming subtype selectivity [1]. In contrast, tamoxifen and 4-hydroxytamoxifen exhibit subnanomolar Ki values (tamoxifen Ki = 0.51 nM) with distinct ERβ-preferential activity in certain contexts, while raloxifene (IC50 = 1.6 nM), bazedoxifene (IC50 = 1.8 nM), and lasofoxifene (IC50 = 1.5 nM) demonstrate nanomolar-range potency with varying ERα/ERβ selectivity ratios [2]. The lower absolute binding affinity (higher Ki) of ormeloxifene relative to these comparators, combined with its distinct ERα/ERβ selectivity ratio, translates to differential tissue-specific transcriptional outcomes, particularly in endometrial tissue where ERα predominates [1].
| Evidence Dimension | Estrogen receptor binding affinity (ERα vs. ERβ) |
|---|---|
| Target Compound Data | Ormeloxifene: ERα Ki = 250 nM; ERβ Ki = 750 nM; RBA ERα = 8.8%; RBA ERβ = 3% |
| Comparator Or Baseline | Tamoxifen: Ki = 0.51 nM; Raloxifene: IC50 = 1.6 nM; Bazedoxifene: IC50 = 1.8 nM; Lasofoxifene: IC50 = 1.5 nM |
| Quantified Difference | Ormeloxifene exhibits ~3-fold higher affinity for ERα vs. ERβ; absolute affinity ~100-500× lower than tamoxifen/raloxifene class |
| Conditions | Human recombinant ERα and ERβ; competitive binding assay |
Why This Matters
The distinct ERα/ERβ selectivity ratio and lower absolute binding affinity of ormeloxifene produce a unique tissue-specific pharmacological signature not reproducible with tamoxifen, raloxifene, bazedoxifene, or lasofoxifene, directly impacting endometrial, bone, and breast tissue responses in experimental and clinical applications.
- [1] Blesson CS, et al. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene—a triphenylethylene derivative. Steroids. 2006;71(11-12):993-1000. doi:10.1016/j.steroids.2006.08.001. View Source
- [2] Co-Target(s) Information Database. Binding affinities for tamoxifen (Ki = 0.51 nM), raloxifene (IC50 = 1.6 nM), lasofoxifene (IC50 = 1.5-1.8 nM). View Source
